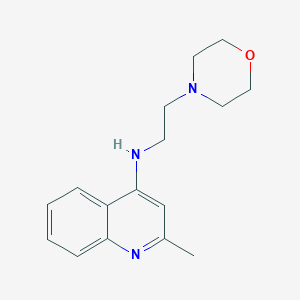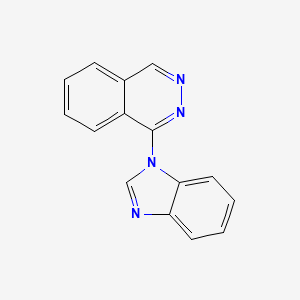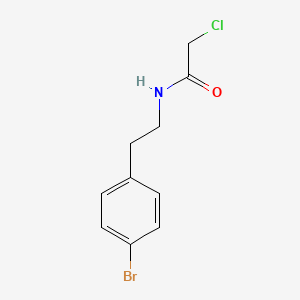
N-(4-bromophenethyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenethyl)-2-chloroacetamide, also known as Bromoacetylphenethylamine, is a chemical compound that belongs to the class of amphetamines. It has been used in scientific research to investigate its biochemical and physiological effects on the human body. This compound is synthesized through a specific method, which will be discussed in detail in Furthermore, this paper will explore the mechanism of action of this compound, its advantages and limitations for laboratory experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(4-bromophenethyl)-2-chloroacetamide involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the release of these neurotransmitters, which results in a stimulatory effect on the central nervous system. This compound also acts as a monoamine oxidase inhibitor, which further increases the levels of dopamine and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on the human body. It has been shown to increase the release of dopamine and norepinephrine, which results in a stimulatory effect on the central nervous system. This compound has also been found to increase heart rate and blood pressure, which can have implications for individuals with cardiovascular issues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-bromophenethyl)-2-chloroacetamide in laboratory experiments include its ability to stimulate the central nervous system and increase the release of dopamine and norepinephrine. This can be useful for studying the effects of these neurotransmitters on various physiological processes. However, the limitations of using this compound include its potential to cause cardiovascular effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenethyl)-2-chloroacetamide. One area of research could be the investigation of its effects on the immune system. Another area of research could be the development of new compounds based on the structure of this compound that have improved pharmacological properties. Additionally, further research could be done to investigate the potential therapeutic applications of this compound.
Conclusion:
This compound is a chemical compound that has been used in scientific research to investigate its effects on the human body. It has been found to have a stimulatory effect on the central nervous system and can increase the release of dopamine and norepinephrine. This compound has also been used to study its effects on the cardiovascular system. However, its potential to cause cardiovascular effects limits its use in certain experiments. There are several future directions for research on this compound, including investigating its effects on the immune system and developing new compounds based on its structure.
Synthesemethoden
The synthesis of N-(4-bromophenethyl)-2-chloroacetamide involves the reaction of 4-bromo phenethylamine with chloroacetyl chloride. The reaction is carried out in anhydrous conditions using an appropriate solvent, such as dichloromethane or chloroform. The reaction mixture is then stirred at room temperature for several hours until the product is obtained. The product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenethyl)-2-chloroacetamide has been used in scientific research to investigate its effects on the human body. It has been found to have a stimulatory effect on the central nervous system and can increase the release of dopamine and norepinephrine. This compound has also been used to study its effects on the cardiovascular system, where it has been found to cause an increase in heart rate and blood pressure.
Eigenschaften
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-3-1-8(2-4-9)5-6-13-10(14)7-12/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSGVZJAQJUAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
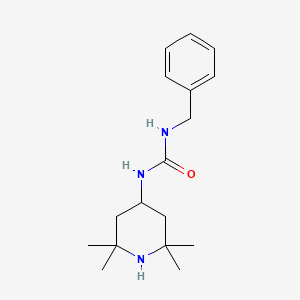



![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
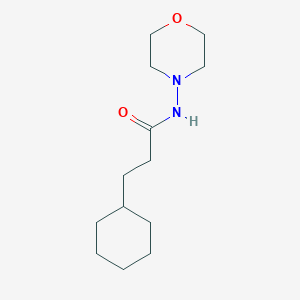


![4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
